Boc-L-Lys(lauroyl)-OH
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Overview
Description
Boc-L-Lys(lauroyl)-OH is a compound that belongs to the class of N-protected amino acids. It is a derivative of lysine, an essential amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a lauroyl group. This compound is commonly used in peptide synthesis and serves as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Lys(lauroyl)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group, followed by the acylation of the side chain with lauroyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers that can handle large-scale reactions. The process includes the sequential addition of protecting groups and acylating agents, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Lys(lauroyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid.
Acylation Reactions: The lauroyl group can be introduced through acylation with lauroyl chloride in the presence of a base.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amine form of lysine with a lauroyl side chain.
Acylation: The major product is this compound.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Boc-L-Lys(lauroyl)-OH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of protein-lipid interactions and membrane protein structure.
Industrial Applications: The compound is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Boc-L-Lys(lauroyl)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process, while the lauroyl group can enhance the hydrophobicity of the peptide. The compound can be selectively deprotected to reveal the free amine group, allowing for further functionalization or coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Lys(Z)-OH: Another N-protected lysine derivative with a benzyloxycarbonyl (Z) protecting group.
Boc-L-Lys(Fmoc)-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-L-Lys(Ac)-OH: A derivative with an acetyl (Ac) protecting group.
Uniqueness
Boc-L-Lys(lauroyl)-OH is unique due to the presence of the lauroyl group, which imparts hydrophobic properties to the compound. This makes it particularly useful in the synthesis of peptides that require enhanced hydrophobicity for their biological activity or structural stability.
Properties
IUPAC Name |
(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFSRFITTJGSJQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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